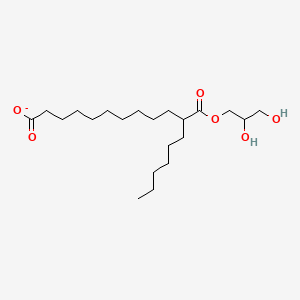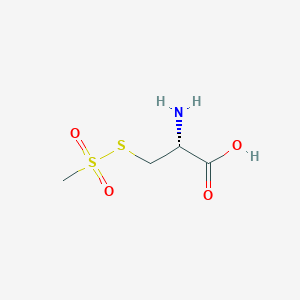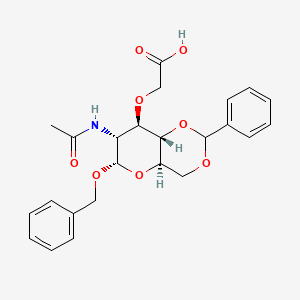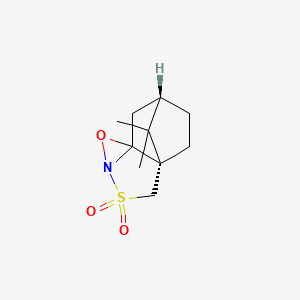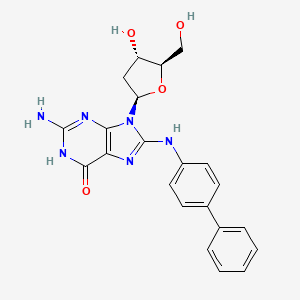![molecular formula C₁₆H₁₄N₂Na₂O₇S₂ B1140026 Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate CAS No. 78211-74-2](/img/structure/B1140026.png)
Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex sulfonate compounds, including those similar to Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate, often involves multi-step chemical processes. For example, Imanishi et al. (1986) detailed the synthesis of a related compound through a sequence of reactions starting from thiourea, highlighting the intricate steps involved in producing such complex molecules (Imanishi, Tomimoto, Watanabe, & Hayashi, 1986).
Molecular Structure Analysis
Understanding the molecular structure of complex sulfonates is crucial for predicting their behavior and interactions with other molecules. Studies like the one by Guo et al. (2007) have used crystallographic analysis to determine the structure of sulfonate compounds, providing valuable information on their configuration and charge distribution (Guo, Wang, Harms, & Sun, 2007).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds can yield a variety of products depending on the reactants and conditions. For instance, the work of Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamide compounds, demonstrating their reactivity and potential applications in medicinal chemistry (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Research has aimed to characterize these properties to better understand how these compounds can be utilized in various applications. For example, Stenfors and Ngassa (2022) discussed the crystal structure of a dinitrophenyl sulfonate, which provides insights into its physical characteristics and potential reactivity (Stenfors & Ngassa, 2022).
Chemical Properties Analysis
The chemical properties of sulfonate compounds, such as their reactivity with different chemical groups and their behavior under various conditions, are key areas of research. Studies such as those conducted by Owa et al. (2002) have investigated the structure and gene expression relationship of antitumor sulfonamides, shedding light on the chemical properties that make these compounds of interest for pharmaceutical development (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Research has delved into the chemical properties and synthesis of this compound, emphasizing its structural and compositional analysis. For instance, studies have explored its definition, consisting essentially of disodium benzenesulfonate derivatives and its conversion to aluminium lake for specific applications, showcasing its versatility in chemical synthesis and industrial applications Marina Bährle-Rapp, 1978.
Fluorescent and Dye Applications
The compound's application in the domain of dyes and pigments has been significant, where its derivatives have been synthesized and characterized for their physical properties, such as fastness and whiteness measurement. This research underscores its utility in improving the brightness and durability of materials S. Um, Yonghan Kang, Joon-Kyun Lee, 2005.
Environmental Remediation
A pivotal application lies in environmental remediation, where studies have investigated its degradation and mineralization in aqueous solutions, highlighting its potential in treating wastewater and mitigating pollution. This encompasses the radiolytic degradation of sulfonated compounds and presents a promising avenue for environmental cleanup efforts T. S. Alkhuraiji, 2019.
Biological and Medical Research
Although excluding direct drug usage and side effects, the compound's role in biological research, particularly as a component in studying cellular processes and potential therapeutic mechanisms, has been documented. Research has focused on its interactions within biological systems, providing insights into cellular functions and potential biomedical applications M. Ilies, D. Vullo, J. Pastorek, A. Scozzafava, M. Ilieș, M. Cǎproiu, S. Pastoreková, C. Supuran, 2003.
Supramolecular Chemistry
The compound's significance extends to supramolecular chemistry, where its role in forming various molecular assemblies and complexes has been explored. This includes its use in proton-transfer compounds and the study of its hydrogen-bonding patterns, showcasing its utility in designing novel materials with specific properties Jing Zhang, Long‐Guan Zhu, 2007.
Propiedades
IUPAC Name |
disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVWJNDBWGSCZ-WTVBWJGASA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2Na2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6516153 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


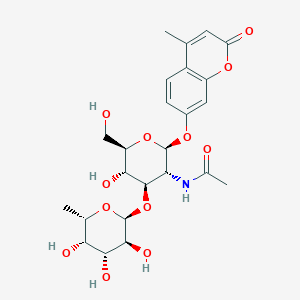




![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
